molecular formula C30H29N3O5S B2405009 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-64-6

3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2405009
CAS No.: 1114878-64-6
M. Wt: 543.64
InChI Key: HTZJUIZGRFCIJA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-isopropoxybenzaldehyde, and various reagents to form the oxazole and quinazolinone rings. Common reaction conditions may involve:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to form the oxazole and quinazolinone rings.

    Thioether formation: to link the oxazole and quinazolinone moieties.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scalability: considerations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Oxazole derivatives: Compounds with the oxazole ring but different functional groups.

    Thioether-linked compounds: Molecules with similar thioether linkages.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5S/c1-18(2)37-22-13-10-20(11-14-22)28-31-25(19(3)38-28)17-39-30-32-24-9-7-6-8-23(24)29(34)33(30)21-12-15-26(35-4)27(16-21)36-5/h6-16,18H,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZJUIZGRFCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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